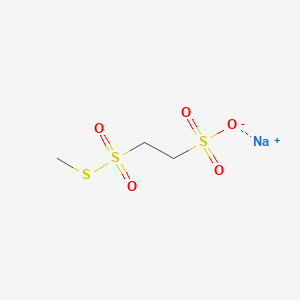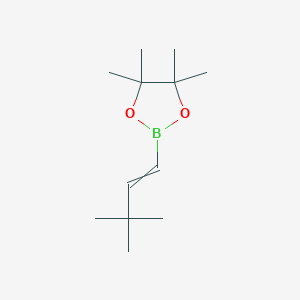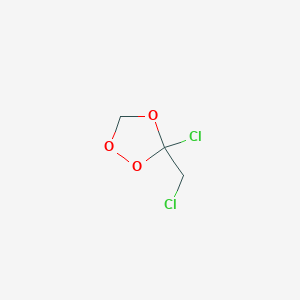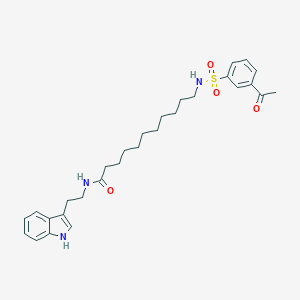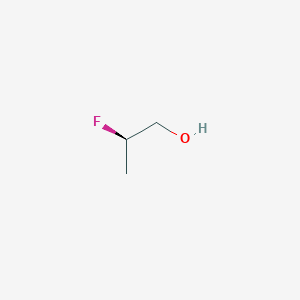![molecular formula C14H24N4O4 B115988 1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide CAS No. 145196-52-7](/img/structure/B115988.png)
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide, commonly known as Acetyl-Leu-Val-Arg-aldehyde or Ac-DEVD-CHO, is a peptide aldehyde that has been widely studied for its potential applications in scientific research. This compound is a member of a class of compounds known as caspase inhibitors, which are used to regulate programmed cell death, or apoptosis. In
科学研究应用
Ac-DEVD-CHO has been widely studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of apoptosis, or programmed cell death. Caspases are a family of proteases that play a key role in the regulation of apoptosis, and Ac-DEVD-CHO is a potent inhibitor of caspase-3, one of the key caspases involved in apoptosis. By inhibiting caspase-3, Ac-DEVD-CHO can be used to study the role of apoptosis in a wide range of biological processes, including development, disease, and aging.
作用机制
Ac-DEVD-CHO works by binding to the active site of caspase-3, preventing the enzyme from cleaving its normal substrates. This inhibition of caspase-3 activity leads to the inhibition of apoptosis, as caspase-3 is a key regulator of this process. The mechanism of action of Ac-DEVD-CHO has been extensively studied, and it is now well understood how this compound works to inhibit caspase-3 activity.
生化和生理效应
Ac-DEVD-CHO has a number of biochemical and physiological effects, primarily related to its inhibition of caspase-3 activity. By inhibiting caspase-3, Ac-DEVD-CHO can prevent apoptosis, which can have a number of different effects depending on the specific biological process being studied. For example, in studies of cancer, inhibition of apoptosis can lead to increased cell survival and proliferation, which can contribute to the growth and spread of tumors. In other contexts, such as studies of neurodegenerative diseases, inhibition of apoptosis may be beneficial, as it can prevent the death of neurons and other cells.
实验室实验的优点和局限性
One of the primary advantages of Ac-DEVD-CHO for lab experiments is its potency as a caspase-3 inhibitor. This compound is highly effective at inhibiting caspase-3 activity, which makes it an ideal tool for studying the role of apoptosis in a wide range of biological processes. However, there are also some limitations to the use of Ac-DEVD-CHO in lab experiments. For example, this compound may have off-target effects on other caspases or enzymes, which can complicate the interpretation of experimental results. Additionally, the use of caspase inhibitors like Ac-DEVD-CHO can sometimes lead to unexpected outcomes, such as the activation of alternative cell death pathways.
未来方向
There are a number of future directions for research on Ac-DEVD-CHO and related compounds. One area of interest is the development of more specific and selective caspase inhibitors, which can help to minimize off-target effects and improve the accuracy of experimental results. Another area of interest is the exploration of the role of apoptosis in various disease processes, including cancer, neurodegenerative diseases, and autoimmune disorders. Finally, there is also interest in the development of new therapeutic approaches that target caspases and other components of the apoptosis pathway, with the goal of developing new treatments for a wide range of diseases.
合成方法
Ac-DEVD-CHO can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as resin, to which the peptide is attached. The peptide is then built up one amino acid at a time, with each amino acid being added in a specific order. Solution-phase peptide synthesis involves the use of a solution of amino acids, which are then combined in a specific order to form the peptide. Chemical synthesis involves the use of chemical reactions to synthesize the peptide.
属性
CAS 编号 |
145196-52-7 |
|---|---|
产品名称 |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
分子式 |
C14H24N4O4 |
分子量 |
312.36 g/mol |
IUPAC 名称 |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(12(20)15-4)16-13(21)9(2)17-14(22)11-6-5-7-18(11)10(3)19/h8-9,11H,5-7H2,1-4H3,(H,15,20)(H,16,21)(H,17,22) |
InChI 键 |
RRWGYKVAYODAQH-NGZCFLSTSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
序列 |
PAA |
同义词 |
Ac-Pro-Ala-Ala-NHMe acetylprolyl-alanyl-alanine-N-methylamide N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



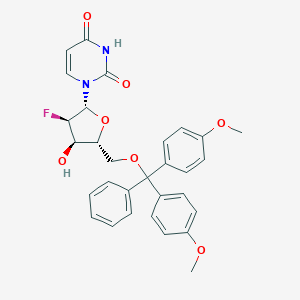
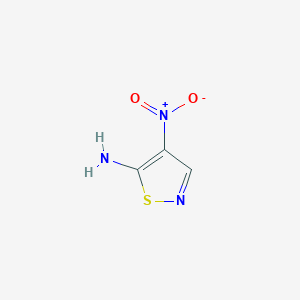
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
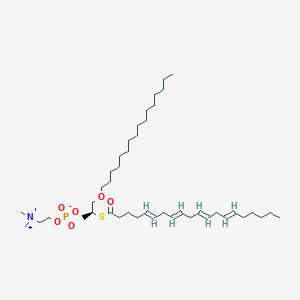
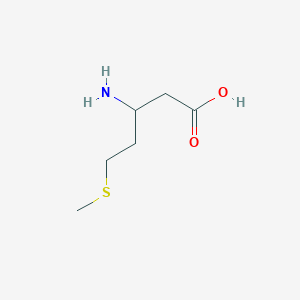
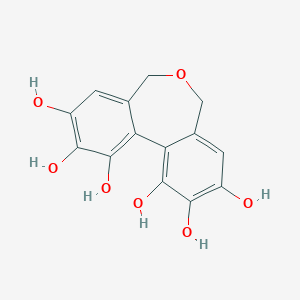
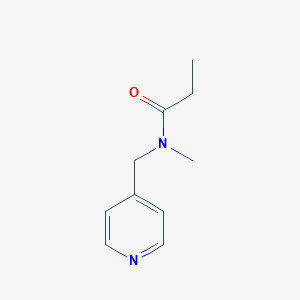
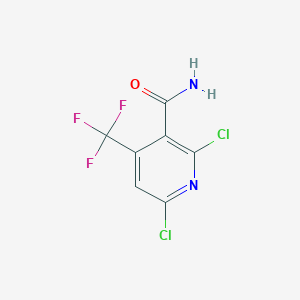
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
